HFIPMA's bulky and electron-withdrawing hexafluoroisopropyl group grants its polymers several desirable characteristics. Researchers incorporate HFIPMA into copolymers to achieve:
The unique properties of HFIPMA also hold promise in the field of biomedical research:
HFIPMA's versatility as a monomer extends to organic synthesis, where it allows researchers to create:
Hexafluoroisopropyl methacrylate is a fluorinated methacrylate compound with the chemical formula and a CAS number of 3063-94-3. This compound is characterized by its unique structure, which includes a methacrylate group attached to a hexafluoroisopropyl moiety. It appears as a colorless to nearly colorless liquid and is known for its high purity, typically exceeding 98% in commercial samples. The boiling point of hexafluoroisopropyl methacrylate is approximately 99 °C, and it has a flash point of around 14 °C, indicating its flammable nature .
The synthesis of hexafluoroisopropyl methacrylate typically involves several methods:
Hexafluoroisopropyl methacrylate finds applications across various fields due to its unique properties:
Interaction studies involving hexafluoroisopropyl methacrylate primarily focus on its compatibility with other materials and its behavior in various environments. For instance:
Hexafluoroisopropyl methacrylate shares similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Perfluoromethyl methacrylate | Higher fluorine content; used in specialized coatings | |
Trifluoroethyl methacrylate | Lower boiling point; used in adhesives | |
Pentafluorophenyl methacrylate | More complex structure; used in electronics | |
Fluorinated acrylate copolymers | Varies | Tailored properties based on copolymer composition |
Hexafluoroisopropyl methacrylate stands out due to its specific balance of hydrophobicity, flammability, and biocompatibility, making it particularly valuable for industrial applications where these properties are critical.
Industrial synthesis of hexafluoroisopropyl methacrylate primarily employs direct esterification methods utilizing methacrylic acid and hexafluoroisopropanol as starting materials [1] [2]. The most effective industrial protocol involves the reaction of a fluorinated alcohol with an excess of methacrylic acid in the presence of phosphoric anhydride at temperatures ranging from 80°C to 105°C [1] [2]. This approach achieves yields of 86.4% based on the fluorinated alcohol, demonstrating superior efficiency compared to alternative synthetic routes [1].
The industrial process requires specific molar ratios for optimal performance [1] [2]. The molar ratio of methacrylic acid to hydroxyl groups of the alcohol typically ranges from 2 to 5, while the phosphoric anhydride to hydroxyl groups ratio ranges from 0.2 to 5 [1] [2]. The phosphoric anhydride must be present in activated form, specifically as a finely crystalline powder to ensure maximum catalytic activity [1] [2].
A representative industrial synthesis protocol involves combining 416 grams of methacrylic acid with 101 grams of phosphoric anhydride and 3 grams of di-tert-butyl-p-cresol as polymerization inhibitor [1]. To this mixture, 270 grams of hexafluoroisopropanol are added, and the resulting mixture is heated to 100°C for 75 minutes [1]. Following reaction completion, phase separation occurs, and the product is recovered through vacuum distillation, yielding 328.4 grams of pure hexafluoroisopropyl methacrylate with a boiling point of 47°C at 100 mmHg [1].
Alternative industrial approaches have been explored, including the use of methacryloyl chloride with hexafluoroisopropanol in the presence of pyridine [2] [3]. However, this method produces significantly lower yields of approximately 20% with respect to the alcohol utilized, making it less economically viable for large-scale production [2] [3].
Laboratory-scale synthesis of hexafluoroisopropyl methacrylate follows similar principles to industrial protocols but with modified reaction conditions and scales [4]. A typical laboratory preparation involves adding 1 part of hexafluoroisopropanol, 1.5-4 parts of an acid-binding agent, and 2-4 parts of an organic solvent into a reaction vessel [4]. A polymerization inhibitor is incorporated before dropwise addition of 2-2.5 parts of methacryloyl chloride to initiate esterification at predetermined temperatures [4].
The laboratory method utilizing methacryloyl chloride offers advantages in terms of reaction control and monitoring capabilities [5]. The synthesis involves the polycondensation reaction of methacryloyl chloride with perfluorinated alcohols, resulting in characteristic spectroscopic features that confirm successful ester formation [5]. The carbonyl stretching vibration appears at 1776 cm⁻¹ and the carbon-oxygen stretching at 1639 cm⁻¹, indicating the presence of the methacrylate functional group [5].
For enhanced purity requirements, particularly in semiconductor applications, laboratory protocols achieve product purity greater than 99.5% with metal ion impurities below 100 parts per billion [4]. This level of purity necessitates rigorous purification steps including multiple distillation cycles and careful control of reaction atmosphere to prevent contamination [4].
Laboratory-scale preparations also employ alternative catalytic systems for specific research applications [6]. Magnesium bromide, both anhydrous and hydrated forms, demonstrates significant catalytic activity with conversion rates of 59.1% and product yields of 45.1% [6]. Ytterbium triflate hydrate and dysprosium perchlorate hexahydrate also show comparable performance with conversion rates of 57.7% and 56.8% respectively [6].
Purity assessment of hexafluoroisopropyl methacrylate involves multiple analytical techniques to ensure product quality meets industrial standards [7] [8] [9]. Gas chromatography with flame ionization detection serves as the primary method for purity determination, with commercial standards requiring minimum purity levels of 98.0% by gas chromatography [7] [8] [9]. High-performance liquid chromatography provides additional verification, particularly for detecting trace impurities and degradation products [10].
The stabilization of hexafluoroisopropyl methacrylate relies primarily on 4-methoxyphenol, commonly referred to as monomethyl ether hydroquinone [7] [8] [9] [11]. This stabilizer functions through a specific mechanism involving oxygen-mediated radical scavenging [12]. The inhibitor does not react directly with primary radicals of the monomer but instead reacts with peroxy radicals formed when primary radicals combine with dissolved oxygen [12]. This process prevents the formation of long oxygen-monomer copolymer chains and reduces oxygen consumption rate, thereby enhancing overall inhibition effectiveness [12].
Commercial formulations typically contain 100-200 parts per million of 4-methoxyphenol as stabilizer [9] [11]. The stabilizer concentration must be carefully controlled, as insufficient levels permit premature polymerization during storage and transport, while excessive concentrations interfere with intended polymerization processes [13] [14]. The effectiveness of 4-methoxyphenol requires the presence of dissolved oxygen, making proper storage under controlled atmospheric conditions essential [13].
Analytical Parameter | Specification | Method | Reference |
---|---|---|---|
Purity (Gas Chromatography) | ≥98.0% | GC-FID | [7] [8] [9] |
Appearance | Colorless to pale yellow liquid | Visual inspection | [9] [15] |
Refractive Index | 1.3300-1.3330 at 20°C | Refractometry | [8] [15] |
Specific Gravity | 1.30-1.32 at 20°C | Densitometry | [7] [16] [15] |
Flash Point | 14-16°C | Closed cup method | [16] [9] [17] |
Stabilizer Content | 100-200 ppm MEHQ | HPLC | [9] [11] |
Additional stabilization techniques include storage under inert atmosphere conditions and temperature control [10] [18]. The recommended storage temperature ranges from -25°C to -10°C in explosion-proof freezers to minimize thermal degradation and prevent premature polymerization [19] [18]. Storage containers must be kept tightly closed to prevent moisture ingress and oxidative degradation [19] [18].
Fourier Transform Infrared spectroscopy provides comprehensive structural characterization of hexafluoroisopropyl methacrylate through identification of characteristic functional group vibrations [20] [21]. The infrared spectrum exhibits distinct absorption bands at specific wavenumbers that confirm molecular structure and purity [20] [21]. The carbonyl stretching vibration appears at 1776 cm⁻¹, shifted to higher frequency due to the electron-withdrawing effect of the hexafluoroisopropyl group [20] [21].
Key infrared absorption bands include carbon-hydrogen stretching vibrations at 2976 cm⁻¹, 2923 cm⁻¹, and 3001 cm⁻¹, corresponding to methyl, methylene, and vinyl hydrogen atoms respectively [20]. Carbon-fluorine stretching vibrations appear in the characteristic region between 1200-1100 cm⁻¹, with specific bands at 1292 cm⁻¹ and 1236 cm⁻¹ [20]. The ester carbon-oxygen stretching vibration occurs at 1200 cm⁻¹, while ether carbon-oxygen-carbon stretching appears at 1110 cm⁻¹ and 1020 cm⁻¹ [20].
Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
C=O stretch (ester) | 1776 | Carbonyl vibration | Strong |
C-H stretch | 2976, 2923, 3001 | Methyl/methylene/vinyl | Medium |
C-F stretch | 1292, 1236 | Carbon-fluorine bonds | Strong |
C-O stretch (ester) | 1200 | Ester linkage | Medium |
C-O-C stretch | 1110, 1020 | Ether linkage | Medium |
C=C stretch | 1639 | Vinyl group | Medium |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of hydrogen and fluorine nuclei [22] [15] [23]. Proton NMR analysis reveals characteristic chemical shifts for the methacrylate vinyl protons and the hexafluoroisopropyl methine proton [22] [15]. The vinyl protons appear as distinct signals due to their different chemical environments, while the methine proton appears as a septet due to coupling with the adjacent trifluoromethyl groups [22] [15].
Fluorine-19 NMR spectroscopy offers exceptional structural detail for the perfluorinated portion of the molecule [5]. The spectrum exhibits a triplet peak at -81 parts per million corresponding to the fluorine atoms in trifluoromethyl groups [5]. Multiple peaks at -113.5 parts per million are attributed to the carbon-fluorine bonds proximal to the methine carbon [5]. Additional singlet peaks appear at -122, -123, -124, and -126 parts per million, corresponding to different fluorine environments within the hexafluoroisopropyl structure [5].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification [22] [24]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular weight of hexafluoroisopropyl methacrylate [22] [24]. Characteristic fragment ions include peaks at mass-to-charge ratios 69, 113, 151, 183, and 203, resulting from systematic loss of functional groups and rearrangement processes during electron ionization [22] [24].
Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |
---|---|---|
236 | 4.9 | Molecular ion [M]⁺ |
203 | 1.4 | [M-CF₂H]⁺ |
183 | 5.7 | [M-C₃H₅O]⁺ |
151 | 1.3 | [M-C₄H₅O₂]⁺ |
113 | 1.8 | [CF₃CHCF₃]⁺ |
69 | 17.9 | [CF₃]⁺ |
55 | 100.0 | Base peak |
Flammable;Irritant